molecular formula C26H27NO B5020839 N-(3,4-dimethylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

N-(3,4-dimethylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide

Cat. No. B5020839
M. Wt: 369.5 g/mol
InChI Key: BNEJCRXPBIKRMK-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .


Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, reactivity, and environmental impact. It includes safety measures to be taken while handling the compound .

Future Directions

This involves potential future research directions or applications for the compound. It could include potential uses, improvements in synthesis methods, or new reactions .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-17-5-10-21(11-6-17)26(22-12-7-18(2)8-13-22)16-24(26)25(28)27-23-14-9-19(3)20(4)15-23/h5-15,24H,16H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEJCRXPBIKRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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